3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate
Overview
Description
3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate is a complex organic compound with a unique structure that includes a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate typically involves multiple steps. One common method starts with the reaction of resorcinol with potassium hydroxide in methanol, followed by hydrogenation in the presence of an active nickel catalyst to form 3-keto-cyclohex-1-enol potassium. This intermediate is then cyclized with bromo-pyruvic acid ethyl ester under basic conditions and subsequently acidified to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid: This compound shares a similar core structure but differs in functional groups and properties.
4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid: Another structurally related compound with distinct chemical behavior.
Uniqueness
3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate is unique due to its specific combination of functional groups and the benzoxazole ring, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Properties
IUPAC Name |
(3,6,6-trimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-5-yl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-6-9-8(17-13-6)5-12(3,4)11(10(9)15)16-7(2)14/h11H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTLSSYGYPMXGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=O)C(C(C2)(C)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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